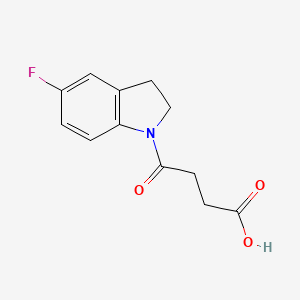

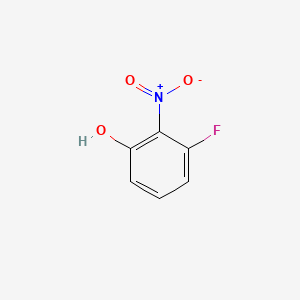

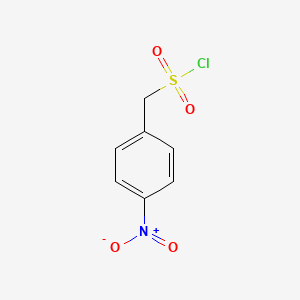

![molecular formula C12H8FNO2S B1304264 1-氟-4-[(4-硝基苯基)硫基]苯 CAS No. 2438-85-9](/img/structure/B1304264.png)

1-氟-4-[(4-硝基苯基)硫基]苯

描述

The compound "1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene" is a fluorinated aromatic molecule that is structurally related to various other compounds studied in the literature. Although the exact compound is not directly mentioned in the provided papers, the studies do involve similar chemical motifs, such as nitro substitution, sulfanyl groups, and fluorinated aromatic rings. These structural features are commonly found in compounds with potential applications in materials science, pharmaceuticals, and organic synthesis due to their unique electronic and steric properties.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds has been demonstrated in the literature. For instance, the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene was achieved through multiple routes, including direct fluorination and fluorodenitration processes . These methods highlight the versatility and reactivity of fluorinated aromatic compounds and provide insight into potential synthetic routes that could be adapted for the synthesis of "1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene".

Molecular Structure Analysis

The molecular structure of compounds similar to "1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene" has been characterized using crystallography. For example, the crystal structure of 1-(4-fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine was determined, revealing a non-planar butadiene unit and a chair conformation of the piperazine ring . This suggests that the presence of substituents such as the nitro group and sulfanyl chain can influence the overall conformation and crystal packing of the molecule.

Chemical Reactions Analysis

The reactivity of fluorinated aromatic compounds under nucleophilic aromatic substitution conditions has been explored. The study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene showed that the fluorine atom could be substituted with various nucleophiles, leading to a range of disubstituted benzene derivatives . This indicates that "1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene" could potentially undergo similar nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at the fluorinated position.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by their molecular structure. The crystallographic analysis of two isomers of 3-nitrobenzotrifluoride revealed different packing arrangements and intermolecular interactions, which can affect their physical properties such as solubility and melting point . These findings can be extrapolated to predict that "1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene" may also exhibit unique properties based on its molecular conformation and crystal packing.

科学研究应用

Synthesis and Chemical Reactivity

化合物1-氟-4-[(4-硝基苯基)硫基]苯是有机合成中的多功能中间体。通过制备各种取代苯衍生物,突出了它的亲核芳香取代能力。例如,合成和亲核芳香取代的氟化和硝基取代苯衍生物展示了该化合物在创建具有特定取代模式的新型(五氟硫基)苯方面的实用性,表明其在开发具有独特性能的先进材料和化学品中的重要性 (Javier Ajenjo et al., 2016)。

结构表征和分析

通过晶体学和Hirshfeld表面分析进行详细的结构分析,可以深入了解1-氟-4-[(4-硝基苯基)硫基]苯衍生物的分子几何、键长和分子间相互作用。这些研究对于理解这些化合物的物理化学性质至关重要,这对它们在各个领域的应用,包括材料科学和药物设计,至关重要 (Jean C. González Espiet et al., 2020)。

先进材料的开发

从硝基苯硫烷化合物还原得到的噻吩取代苯二胺合成透明芳香族聚酰亚胺,展示了1-氟-4-[(4-硝基苯基)硫基]苯在创建高性能聚合物中的应用。这些材料具有高折射率和优异的热机械稳定性,适用于光学应用 (P. Tapaswi et al., 2015)。

对电子性能的影响

研究将氢原子取代为氟原子对N-磺酰基芳胺的最高占据分子轨道的能量和顺序的影响,突显了该化合物在修改电子性能方面的作用。这些研究对于开发具有定制电子行为的材料,用于电子器件和传感器中至关重要 (A. Zibarev et al., 1986)。

电化学应用

已经探索了该化合物的衍生物在电化学行为中的应用,例如在三氟化硼醚酸酯存在下,用氙二氟化物氟化芳香化合物。这种反应突显了1-氟-4-[(4-硝基苯基)硫基]苯在合成氟化有机化合物方面的潜力,这些化合物在制药和农药中非常重要 (A. E. Fedorov et al., 2015)。

未来方向

属性

IUPAC Name |

1-(4-fluorophenyl)sulfanyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORUMIWSFRGDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382421 | |

| Record name | 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2438-85-9 | |

| Record name | 1-Fluoro-4-[(4-nitrophenyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

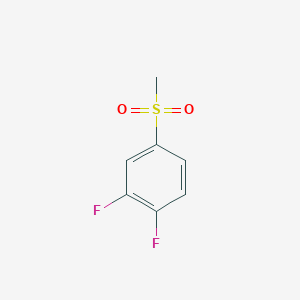

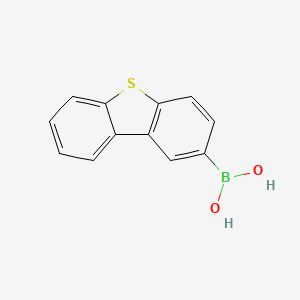

![4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine](/img/structure/B1304189.png)

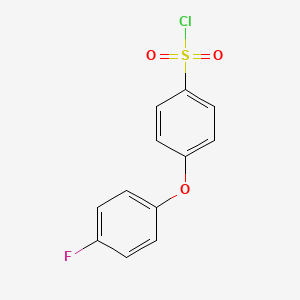

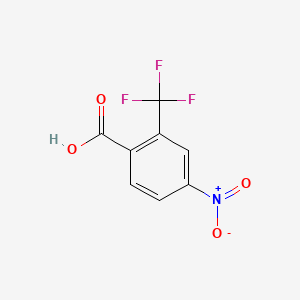

![4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1304190.png)

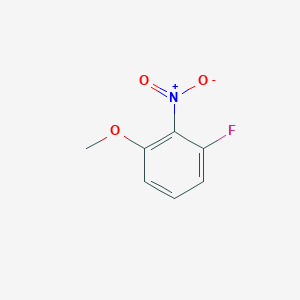

![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)